molecular formula C16H21N3O B6633137 (2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide

(2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide

Cat. No.: B6633137
M. Wt: 271.36 g/mol
InChI Key: HQSDUMKWGDVCGR-AWEZNQCLSA-N
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Description

(2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features an indole ring, which is a common structural motif in many biologically active molecules, and a cyclopentyl group, which can influence its chemical properties and biological activity.

Properties

IUPAC Name

(2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c17-14(16(20)19-12-5-1-2-6-12)9-11-10-18-15-8-4-3-7-13(11)15/h3-4,7-8,10,12,14,18H,1-2,5-6,9,17H2,(H,19,20)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSDUMKWGDVCGR-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(CC2=CNC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced through a Grignard reaction, where cyclopentylmagnesium bromide reacts with an appropriate electrophile.

    Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the intermediate with an appropriate amine under coupling conditions, such as using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Fischer indole synthesis and Grignard reaction, as well as automated systems for the amidation step.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving indole derivatives, which are known to have various biological activities.

    Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide would depend on its specific biological target. Generally, indole derivatives can interact with various receptors and enzymes, influencing signaling pathways and biological processes. The cyclopentyl group may enhance the compound’s binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-N-cyclopentyl-3-(1H-indol-3-yl)propanamide: can be compared with other indole derivatives such as tryptophan, serotonin, and melatonin.

    Cyclopentyl derivatives: like cyclopentylamine and cyclopentanol can also be considered for comparison.

Uniqueness

  • The combination of the indole ring and cyclopentyl group in this compound makes it unique, potentially offering distinct chemical and biological properties compared to other indole or cyclopentyl derivatives.

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